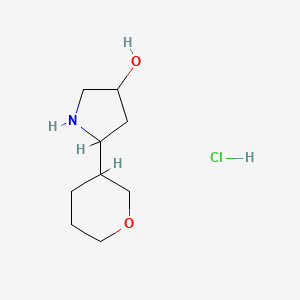

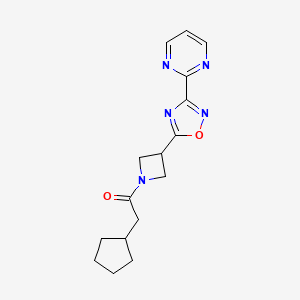

![molecular formula C16H15N5O2S B2996235 N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide CAS No. 899963-30-5](/img/structure/B2996235.png)

N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide” is a complex organic compound. It contains an imidazo[2,1-b]thiazole ring system, which is a fused ring system that includes well-known compounds with a broad range of pharmaceutical applications . The less saturated 5,6-dihydro derivatives also exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-b][1,3]thiazoles have been studied . The reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles is a key step in the synthesis . The outcome of this reaction depends on the structure of the starting bromo ketone .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Imidazo[2,1-b][1,3]thiazoles, the core structure of the compound , have been identified as potential anticancer agents . They have shown moderate ability to suppress the growth of kidney cancer cells and exhibit weaker effects on prostate cancer, colon cancer, and leukemia cell lines. The spatial structure of these compounds provides opportunities for use as catalysts in asymmetric synthesis, which can be crucial in developing enantioselective anticancer drugs.

Antiviral Drugs

Derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system are known for their broad range of pharmaceutical applications, including antiviral drugs . The unique structure of these compounds allows for the inhibition of viral replication, making them valuable in the research and development of new antiviral therapies.

Immunomodulatory Agents

These compounds also serve as immunomodulatory agents . They can modulate the immune system, which is beneficial not only for treating autoimmune diseases but also for enhancing the efficacy of vaccines and other immunotherapies.

Tuberculostatic Agents

The imidazo[2,1-b][1,3]thiazole derivatives have tuberculostatic properties . They inhibit the growth of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis, and are therefore significant in the search for new treatments for this disease.

Antioxidants

The antioxidant properties of these compounds make them candidates for research into diseases caused by oxidative stress . They can neutralize free radicals, potentially preventing or ameliorating conditions such as neurodegenerative diseases.

Anti-inflammatory Activity

The anti-inflammatory activity of imidazo[2,1-b][1,3]thiazole derivatives is another area of interest . They can be used to study and develop treatments for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial and Antibacterial Activity

These compounds exhibit high levels of antimicrobial and antibacterial activity . This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Asymmetric Synthesis Catalysts

The structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis . This application is crucial for creating chiral molecules that are important in pharmaceuticals and fine chemicals.

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of thiazoles, which have been found to exhibit diverse biological activities . Thiazoles have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazoles are known to interact with various targets in the body, leading to a range of biological effects . The compound’s interaction with its targets and the resulting changes would depend on the specific target it binds to.

Biochemical Pathways

Thiazoles are known to influence a variety of biological pathways due to their diverse biological activities

Result of Action

Given the diverse biological activities associated with thiazoles , the compound could potentially have a wide range of effects at the molecular and cellular level

Eigenschaften

IUPAC Name |

N'-(2-cyanophenyl)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2S/c17-9-11-3-1-2-4-13(11)20-15(23)14(22)18-6-5-12-10-21-7-8-24-16(21)19-12/h1-4,10H,5-8H2,(H,18,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDZNEWAISYHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)CCNC(=O)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

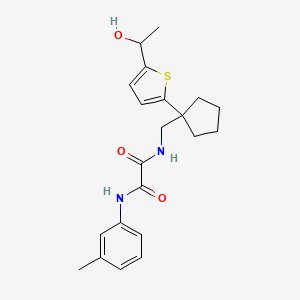

![Ethyl 4-[[2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2996155.png)

![3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2996158.png)

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2996162.png)

![N-(3-fluorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2996164.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2996167.png)

![1-Amino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996168.png)

![2-Chloro-N-[3-(cyclopropylmethyl)-2-oxo-1,3-benzoxazol-6-yl]propanamide](/img/structure/B2996169.png)

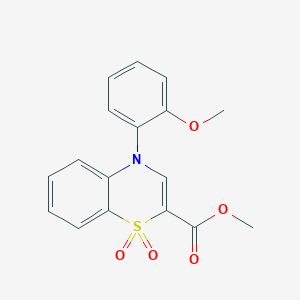

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2996172.png)

![2-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B2996173.png)